molecular formula C16H21BrClNO6 B4044518 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044518
M. Wt: 438.7 g/mol
InChI Key: ZRXKSTWJGIFCIQ-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine and chlorine-substituted phenoxy group, a morpholine ring, and an oxalic acid moiety.

Scientific Research Applications

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenoxy precursor. This precursor is then reacted with 2,6-dimethylmorpholine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the replacement of bromine or chlorine atoms with other functional groups .

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-Chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid
  • 2-(4-Bromophenyl)butanoic acid

Uniqueness

4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and oxalic acid moiety differentiate it from other similar compounds, potentially leading to unique applications and activities .

Properties

IUPAC Name

4-[2-(2-bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2.C2H2O4/c1-10-8-17(9-11(2)19-10)5-6-18-14-4-3-12(16)7-13(14)15;3-1(4)2(5)6/h3-4,7,10-11H,5-6,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXKSTWJGIFCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

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